Sofosbuvir impurity G

Overview

Description

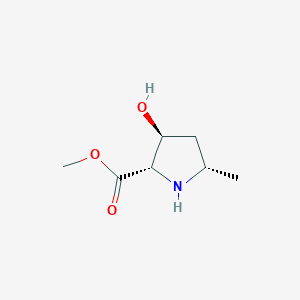

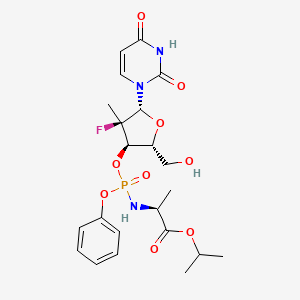

Sofosbuvir impurity G is a process-related impurity found in the antiviral drug sofosbuvir, which is used to treat hepatitis C virus infections. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase, essential for viral replication. Impurities like this compound can arise during the synthesis and manufacturing processes of the drug.

Mechanism of Action

Target of Action

Sofosbuvir impurity G, an diastereoisomer of Sofosbuvir , targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

this compound, like Sofosbuvir, is a nucleotide analog inhibitor . It specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B .

Biochemical Pathways

The metabolic pathway for Sofosbuvir involves its conversion to its active form, GS-461203 . This active form acts as a defective substrate for NS5B, thereby inhibiting the transcription of Hepatitis C viral RNA .

Pharmacokinetics

For sofosbuvir, at least 80% of an administered dose was absorbed as sofosbuvir and/or its metabolites into the systemic circulation based on urinary recovery measured in a human mass balance study .

Result of Action

The result of this compound’s action is the inhibition of HCV RNA replication . This leads to a decrease in the viral load, thereby demonstrating potent anti-hepatitis C virus activity .

Action Environment

Sofosbuvir should be kept in a well-closed container and stored at a temperature below 30 °c . This suggests that the stability of this compound might also be influenced by environmental factors such as temperature and humidity.

Preparation Methods

The preparation of sofosbuvir impurity G involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography to separate and identify impurities during the synthesis of sofosbuvir . The synthetic routes often involve complex steps such as fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . Industrial production methods focus on optimizing these steps to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Sofosbuvir impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, methanol, ethyl acetate, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of phosphoric acid in the mobile phase during high-performance liquid chromatography can help identify and quantify the impurity .

Scientific Research Applications

Sofosbuvir impurity G has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification processes of antiviral drugs. In biology and medicine, it helps researchers understand the pharmacokinetics and pharmacodynamics of sofosbuvir and its impurities. In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of the final drug product .

Comparison with Similar Compounds

Sofosbuvir impurity G can be compared with other process-related impurities found in sofosbuvir, such as impurity A, impurity B, impurity C, impurity D, impurity E, and impurity F . Each impurity has unique characteristics and arises from different steps in the synthesis process. This compound is unique due to its specific chemical structure and the conditions under which it forms. Understanding these impurities is essential for optimizing the synthesis and ensuring the purity of the final drug product.

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)